molecular formula C10H12ClNO4S B14568830 N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride CAS No. 61341-06-8

N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride

Cat. No.: B14568830
CAS No.: 61341-06-8
M. Wt: 277.73 g/mol
InChI Key: RHIVGYZGRBRBLY-VIFPVBQESA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a 4-methylbenzene ring and an L-seryl moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-serine. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A simpler compound lacking the L-seryl moiety.

    N-(4-Methylbenzene-1-sulfonyl)-L-alanyl chloride: Similar structure but with an L-alanyl group instead of L-seryl.

    N-(4-Methylbenzene-1-sulfonyl)-L-glycyl chloride: Contains an L-glycyl group instead of L-seryl.

Uniqueness

N-(4-Methylbenzene-1-sulfonyl)-L-seryl chloride is unique due to the presence of both the sulfonyl chloride group and the L-seryl moiety. This combination allows for specific reactivity and applications, particularly in the modification of biomolecules and the synthesis of complex organic compounds.

Properties

CAS No.

61341-06-8

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-13)10(11)14/h2-5,9,12-13H,6H2,1H3/t9-/m0/s1

InChI Key

RHIVGYZGRBRBLY-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)Cl

Origin of Product

United States

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